molecular formula C8H16N2O2 B13261985 piperidin-2-ylmethylN-methylcarbamate

piperidin-2-ylmethylN-methylcarbamate

Cat. No.: B13261985
M. Wt: 172.22 g/mol
InChI Key: BCLROQCLESSOJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-ylmethylN-methylcarbamate typically involves the reaction of piperidine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the nucleophilic attack of the nitrogen atom in piperidine on the carbon atom of methyl isocyanate, forming the carbamate linkage .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as transition metal complexes can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethylN-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidin-2-ylmethylN-methylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of piperidin-2-ylmethylN-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-2-ylmethylN-methylcarbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

piperidin-2-ylmethyl N-methylcarbamate

InChI

InChI=1S/C8H16N2O2/c1-9-8(11)12-6-7-4-2-3-5-10-7/h7,10H,2-6H2,1H3,(H,9,11)

InChI Key

BCLROQCLESSOJV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC1CCCCN1

Origin of Product

United States

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